Cas no 6610-29-3 (4-Methyl-3-thiosemicarbazide)

4-Methyl-3-thiosemicarbazide is a thiosemicarbazide derivative with the molecular formula C₂H₇N₃S. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The compound features a reactive thiosemicarbazide moiety, enabling its use in coordination chemistry and as a ligand for metal complexes. Its structural properties also make it valuable in the development of biologically active molecules, including antimicrobial and antitumor agents. The methyl substitution enhances stability and solubility, facilitating its application in research and industrial processes. Proper handling is required due to its potential reactivity, and it should be stored under controlled conditions to maintain purity.
4-Methyl-3-thiosemicarbazide structure
4-Methyl-3-thiosemicarbazide structure
商品名:4-Methyl-3-thiosemicarbazide
CAS番号:6610-29-3
MF:C2H7N3S
メガワット:105.1621
MDL:MFCD00007617
CID:46879
PubChem ID:2723853

4-Methyl-3-thiosemicarbazide 化学的及び物理的性質

名前と識別子

    • 4-Methylthiosemicarbazide
    • 4-Methyl-3-thiosemicarbazide
    • 1-amino-3-methylthiourea
    • N-Methyl-hydrazine carbothioamide
    • N-METHYLHYDRAZINECARBOTHIOAMIDE
    • Hydrazinecarbothioamide, N-methyl-
    • Methylthiosemicarbazide
    • 1-Methyl-2-thiosemicarbazide
    • Semicarbazide, 4-methyl-3-thio-
    • B 1130
    • N-Methylthiosemicarbazide
    • 4-Methylhydrazinecarbothioamide
    • 3-amino-1-methylthiourea
    • 4-METHYL THIOSEMICARBAZIDE
    • PTVZQOAHCSKAAS-UHFFFAOYSA-N
    • PK83E1T776
    • hydrazino(methylamino)methane-1-thione
    • C2H7N3S
    • 4methylthios
    • DTXSID7044390
    • N-Methylhydrazinecarbothioamide #
    • CAS-6610-29-3
    • W-104771
    • UNII-PK83E1T776
    • N-methylhydrazine carbothioamide
    • SCHEMBL8126729
    • DTXCID5024390
    • EN300-20028
    • Q15410214
    • M0289
    • SCHEMBL16701346
    • AKOS000119687
    • 6610-29-3
    • EINECS 229-563-2
    • 4-methylthiosemicarbazid
    • SCHEMBL379153
    • 4-Methylthiosemicarbazone
    • NCGC00255773-01
    • Tox21_302172
    • NSC-56911
    • CS-W013678
    • D77757
    • CHEMBL3182946
    • NS00007927
    • 4methylthiosemicarbazide
    • 4-N-METHYLTHIOSEMICARBAZIDE
    • FT-0618972
    • ?4-Methylthiosemicarbazide
    • N-methyl-thiosemicarbazide
    • NSC56911
    • 4-Methyl-3-thiosemicarbazide, 97%
    • F8881-5731
    • 4-methyl-thiosemicarbazide
    • A8934
    • 4-methyl-3-thiosemicarbazid
    • VS-01324
    • MFCD00007617
    • NSC 56911
    • EC 229-563-2
    • DB-054868
    • STK803213
    • ALBB-013488
    • BBL003412
    • SY006201
    • MDL: MFCD00007617
    • インチ: 1S/C2H7N3S/c1-4-2(6)5-3/h3H2,1H3,(H2,4,5,6)
    • InChIKey: PTVZQOAHCSKAAS-UHFFFAOYSA-N
    • ほほえんだ: S=C(N([H])N([H])[H])N([H])C([H])([H])[H]
    • BRN: 605575

計算された属性

  • せいみつぶんしりょう: 105.03600
  • どういたいしつりょう: 105.036
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 52.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 82.2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: はいはくしょくけっしょう
  • 密度みつど: 1.155 (estimate)
  • ゆうかいてん: 134.0 to 138.0 deg-C
  • ふってん: 168.4 °C at 760 mmHg
  • フラッシュポイント: 55.6 °C
  • 屈折率: 1.5800 (estimate)
  • すいようせい: Soluble in alcohol. Slightly soluble in water.
  • PSA: 82.17000
  • LogP: 0.43610

4-Methyl-3-thiosemicarbazide セキュリティ情報

  • 記号: GHS06
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H300
  • 警告文: P264,P301+P310
  • 危険物輸送番号:UN 2811 6.1/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 28
  • セキュリティの説明: S45-S28A-S1
  • RTECS番号:MV1407370
  • 危険物標識: T+
  • 危険レベル:6.1
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R28
  • 包装グループ:II
  • セキュリティ用語:6.1
  • 包装等級:II
  • TSCA:Yes
  • 危険レベル:6.1
  • 包装カテゴリ:II

4-Methyl-3-thiosemicarbazide 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Methyl-3-thiosemicarbazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20028-5.0g
3-amino-1-methylthiourea
6610-29-3 95%
5.0g
$26.0 2023-07-09
abcr
AB125482-25 g
4-Methyl-3-thiosemicarbazide, 95%; .
6610-29-3 95%
25 g
€82.30 2023-07-20
TRC
M220653-5g
4-Methyl-3-thiosemicarbazide
6610-29-3
5g
$ 76.00 2023-09-07
Enamine
EN300-20028-0.25g
3-amino-1-methylthiourea
6610-29-3 94%
0.25g
$19.0 2023-09-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M58220-25g
N-Methylhydrazinecarbothioamide
6610-29-3
25g
¥1078.0 2021-09-08
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
JM8565-25g
4-Methyl-3-thiosemicarbazide
6610-29-3 ≥97%
25g
¥750.00元 2023-09-15
TRC
M220653-25g
4-Methyl-3-thiosemicarbazide
6610-29-3
25g
$ 161.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21138-10g
4-Methyl-3-thiosemicarbazide, 97%
6610-29-3 97%
10g
¥415.00 2023-03-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M101900-25g
4-Methyl-3-thiosemicarbazide
6610-29-3 96%
25g
¥899.90 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1039329-250g
N-Methylhydrazinecarbothioamide
6610-29-3 98%
250g
¥ȡǷȡ 2023-07-25

4-Methyl-3-thiosemicarbazide 関連文献

4-Methyl-3-thiosemicarbazideに関する追加情報

Introduction to 4-Methyl-3-thiosemicarbazide (CAS No. 6610-29-3)

4-Methyl-3-thiosemicarbazide, with the chemical formula C₅H₈N₄S, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile biological activities. This compound belongs to the thiosemicarbazide class, which is well-known for its potential in drug discovery, particularly in the development of treatments for various diseases. The inclusion of a sulfur atom in its structure imparts unique reactivity and functionality, making it a valuable scaffold for further chemical modifications and biological investigations.

The CAS number 6610-29-3 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other structurally similar molecules. 4-Methyl-3-thiosemicarbazide has been studied extensively for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Its molecular structure, featuring a methyl group at the 4-position and a thiosemicarbazide core, allows for interactions with multiple biological targets, which is a key factor in its potential therapeutic applications.

Recent research has highlighted the importance of thiosemicarbazide derivatives in medicinal chemistry. Studies have demonstrated that compounds like 4-Methyl-3-thiosemicarbazide can exhibit significant activity against various pathogens and disease-causing agents. For instance, investigations have shown that this molecule can inhibit the growth of certain bacteria and fungi by interfering with essential metabolic pathways. Additionally, its ability to modulate enzyme activities has led to interest in its potential as an antiviral agent.

In the realm of oncology, 4-Methyl-3-thiosemicarbazide has been explored as a candidate for developing novel chemotherapeutic agents. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and impairing DNA replication. The sulfur-containing moiety in its structure plays a crucial role in these interactions, contributing to its cytotoxic effects. Furthermore, the methyl group at the 4-position enhances its solubility and bioavailability, which are critical factors for drug efficacy.

The synthesis of 4-Methyl-3-thiosemicarbazide involves multi-step organic reactions that typically start from readily available precursors such as methyl isocyanate and thiourea. The reaction pathway often includes condensation and cyclization steps to form the thiosemicarbazide core. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for large-scale studies and commercial applications.

One of the most compelling aspects of 4-Methyl-3-thiosemicarbazide is its potential for further derivatization. By introducing additional functional groups or altering the substituents on its core structure, researchers can fine-tune its biological activity to target specific diseases more effectively. This flexibility makes it an attractive scaffold for drug development pipelines.

The pharmacokinetic properties of 4-Methyl-3-thiosemicarbazide are also subjects of ongoing research. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it behaves within the body. These studies are essential for optimizing dosages and delivery methods to maximize therapeutic outcomes while minimizing side effects.

From a computational chemistry perspective, molecular modeling techniques have been employed to predict the binding interactions between 4-Methyl-3-thiosemicarbazide and biological targets such as enzymes and receptors. These simulations help researchers identify key binding sites and design analogs with enhanced affinity or selectivity. The integration of experimental data with computational methods provides a comprehensive understanding of the compound's mechanism of action.

The regulatory landscape for pharmaceutical compounds like 4-Methyl-3-thiosemicarbazide is another critical consideration. Ensuring compliance with safety standards and obtaining necessary approvals are essential steps before any clinical trials can commence. Researchers must navigate these regulations carefully to bring new treatments to market efficiently.

In conclusion, 4-Methyl-3-thiosemicarbazide (CAS No. 6610-29-3) represents a promising compound in medicinal chemistry with diverse applications across multiple therapeutic areas. Its unique structural features, combined with recent advancements in synthetic biology and drug development technologies, position it as a valuable candidate for further exploration. As research continues to uncover new insights into its biological activities and mechanisms of action, 4-Methyl-3-thiosemicarbazide is poised to play an increasingly important role in addressing unmet medical needs.

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